molecular formula C14H11Cl3N2O B1208322 N-(4-anilinophenyl)-2,2,2-trichloroacetamide

N-(4-anilinophenyl)-2,2,2-trichloroacetamide

Cat. No.: B1208322
M. Wt: 329.6 g/mol
InChI Key: DXWLHYHAGCVSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-2,2,2-trichloroacetamide is an anilide.

Scientific Research Applications

Crystal Structure Analysis

Research on N-(4-anilinophenyl)-2,2,2-trichloroacetamide and its variants primarily focuses on their crystal structures. Gowda et al. (2000) studied the crystal structures of several N-(substitutedphenyl)-2,2,2-trichloroacetamides, including this compound, to understand their molecular configurations and interactions (Gowda, Paulus, & Fuess, 2000). Similarly, Dou et al. (1997) focused on the crystal structures of related compounds, providing insights into their molecular geometries and potential applications in material science (Dou, Fuess, Weiss, Gowda, & Krishnan, 1997).

Environmental and Biological Implications

Modick et al. (2014) investigated N-acetyl-4-aminophenol (a metabolite of aniline, closely related to this compound) for its potential environmental and biological effects, including its ubiquitous presence in human urine and potential health implications (Modick, Weiss, Dierkes, Brüning, & Koch, 2014).

Corrosion Inhibition

In industrial applications, certain derivatives of this compound may serve as corrosion inhibitors. Daoud et al. (2014) explored the efficiency of similar compounds as corrosion inhibitors, which could be relevant for extending the lifespan of metals in corrosive environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Medicinal Chemistry

In the field of medicinal chemistry, compounds structurally similar to this compound have been studied for their potential therapeutic effects. Ghosh et al. (2008) reported on the antiviral and antiapoptotic effects of a novel anilidoquinoline derivative, indicating potential applications in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).

Synthesis and Chemical Properties

Several studies focus on the synthesis and chemical properties of this compound and related compounds. For example, Krapcho et al. (2004) discussed modified synthetic routes for similar compounds, providing insights into more efficient and accessible methods of production (Krapcho & Cadarmro, 2004).

Properties

Molecular Formula

C14H11Cl3N2O

Molecular Weight

329.6 g/mol

IUPAC Name

N-(4-anilinophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C14H11Cl3N2O/c15-14(16,17)13(20)19-12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9,18H,(H,19,20)

InChI Key

DXWLHYHAGCVSIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following materials are charged to a reactor: 62.5 g (0.34 mole) 4-aminodiphenylamine, 39 g (0.37 mole) sodium carbonate and 500 ml benzene. To this stirred mixture, under nitrogen, is added a solution of 63.8 (0.35 mole) trichloroacetyl chloride in 100 ml benzene over a thirty minute period. Stirring is continued for another 31/2 hours. The crude product containing sodium chloride by-product is dried to remove solvent. The dried material is washed first with dilute HCl, then distilled water, air dried and the product is recrystallized from a methanol/benzene (1/2) solvent mixture. Melting point and elementary analysis are reported in Table I.
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
[Compound]
Name
63.8
Quantity
0.35 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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